

Propanol-PEG3-CH2OH: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Propanol-PEG3-CH2OH	
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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Propanol-PEG3-CH2OH**. This bifunctional polyethylene glycol (PEG) linker plays a crucial role in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Propanol-PEG3-CH2OH is a well-defined, monodisperse PEG compound. Its precise length and molecular weight are critical for applications requiring high precision in molecular design. [1] Key quantitative data for this molecule are summarized in the table below.

Property	Value	Reference
Molecular Formula	C10H22O5	[2][3][4]
Molecular Weight	222.28 g/mol	[2][3][4]
CAS Number	112935-57-6	[2][4]
IUPAC Name	3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-ol)	[1]

Structural Representation and Logical Relationships



The structure of **Propanol-PEG3-CH2OH** consists of a central PEG3 core, providing hydrophilicity and flexibility, flanked by two propanol-hydroxyl groups.[1] This symmetrical structure offers two reactive sites for further chemical modification. The following diagram illustrates the logical relationship of the compound's constituent parts.

Diagram of the logical structure of **Propanol-PEG3-CH2OH**.

Role in Drug Development and PROTACs

Propanol-PEG3-CH2OH is a key building block in the synthesis of PROTACs.[3][5] PROTACs are heterobifunctional molecules that utilize the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[3] A PROTAC molecule is composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements.[3]

The linker, for which **Propanol-PEG3-CH2OH** is a common choice, is a critical determinant of a PROTAC's efficacy. Its chemical nature, length, and flexibility influence the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.[3]

Experimental Protocols: Synthetic Methodologies

While specific, detailed step-by-step protocols for the synthesis of **Propanol-PEG3-CH2OH** are not readily available in public literature, general synthetic strategies for producing well-defined PEG structures are established. One common approach is the anionic ring-opening polymerization (AROP) of ethylene oxide.[1]

A general workflow for such a synthesis can be conceptualized as follows:

A generalized workflow for the synthesis of **Propanol-PEG3-CH2OH**.

- 1. Initiation: The synthesis would likely begin with the deprotonation of propanol using a strong base to form an alkoxide initiator.
- 2. Propagation: A controlled, stoichiometric amount of ethylene oxide is then introduced. The alkoxide attacks the ethylene oxide monomers in a ring-opening polymerization process. The number of ethylene oxide units added is carefully controlled to achieve the desired PEG3 length.



- 3. Termination: The reaction is terminated by a quenching agent, such as water or an acid, which protonates the terminal alkoxide, resulting in the hydroxyl group.
- 4. Purification: Due to the statistical nature of polymerization, a mixture of PEG chain lengths can be expected. Therefore, a crucial final step is the purification of the desired monodisperse **Propanol-PEG3-CH2OH** from byproducts and PEG chains of other lengths. This is typically achieved using chromatographic techniques such as column chromatography.

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